molecular formula C11H16O2 B13317076 6-Oxospiro[4.5]decane-7-carbaldehyde

6-Oxospiro[4.5]decane-7-carbaldehyde

Cat. No.: B13317076
M. Wt: 180.24 g/mol
InChI Key: GQHHREGGDJUEGA-UHFFFAOYSA-N
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Description

6-Oxospiro[4.5]decane-7-carbaldehyde is a high-purity chemical reagent designed for advanced research applications. Spirocyclic compounds, characterized by their unique skeletal structures, are of significant interest in multiple scientific fields. Recent research into analogous structures highlights their potential in developing new pharmacological and biological agents, including immunomodulatory substances and compounds with antibacterial properties . The distinct spiro architecture and functional groups of this compound also make it a valuable scaffold in materials science, where similar structures have been investigated for use in perovskite solar cells and as components in fluorescence devices . The reactive aldehyde and ketone groups present in its structure provide versatile handles for further chemical modification, making it a promising building block for synthesizing more complex molecules for specialized research programs . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to contact us for specific protocol data, custom synthesis inquiries, and bulk ordering availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

10-oxospiro[4.5]decane-9-carbaldehyde

InChI

InChI=1S/C11H16O2/c12-8-9-4-3-7-11(10(9)13)5-1-2-6-11/h8-9H,1-7H2

InChI Key

GQHHREGGDJUEGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(C2=O)C=O

Origin of Product

United States

Strategic Synthetic Methodologies for 6 Oxospiro 4.5 Decane 7 Carbaldehyde and Analogues

Construction of the Spiro[4.5]decane Skeleton

The assembly of the spiro[4.5]decane core is the foundational step in the synthesis of 6-Oxospiro[4.5]decane-7-carbaldehyde. Various synthetic strategies, broadly categorized into intermolecular and intramolecular approaches, have been developed to construct this bicyclic system.

Intermolecular Coupling and Annulation Reactions

Intermolecular strategies involve the coupling of two separate molecular fragments to form the spirocyclic system in a single or multi-step sequence. These methods are often convergent and allow for the rapid assembly of molecular complexity.

One of the most powerful and widely used annulation methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com This reaction typically forms a six-membered ring onto an existing ketone. For the synthesis of a 6-oxospiro[4.5]decane system, a cyclopentanone (B42830) derivative would serve as the starting ketone, and an appropriately substituted α,β-unsaturated ketone would act as the Michael acceptor. For instance, the reaction of cyclopentanone with a suitable 3-substituted methyl vinyl ketone could provide the spiro[4.5]decan-6-one core. The introduction of the 7-carbaldehyde group would require a subsequent functional group transformation.

Another prominent intermolecular approach is the [3+2] cycloaddition . A recent study demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic photocatalysis and organocatalysis-mediated [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This methodology, while not directly yielding the target 6-oxo-7-carbaldehyde, highlights the potential of cycloaddition reactions in constructing the spiro[4.5]decane skeleton with a ketone functionality at the 6-position.

The following table summarizes representative intermolecular reactions for the synthesis of functionalized spiro[4.5]decanes:

Reaction TypeStarting MaterialsCatalyst/ReagentProductRef.
Robinson AnnulationCyclopentanone, Methyl Vinyl KetoneBaseSpiro[4.5]decan-6-one wikipedia.org
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones, N-CyclopropylanilinesPhotocatalyst + Phosphoric Acid2-Amino-spiro[4.5]decane-6-ones mdpi.com

Intramolecular Cyclization Tactics

Intramolecular cyclization strategies are highly effective for the construction of cyclic and bicyclic systems, often offering a high degree of stereocontrol. These methods involve the formation of a bond between two atoms within the same molecule to close a ring.

Transition metal catalysis offers a versatile and efficient platform for the synthesis of complex molecules. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-C and C-heteroatom bonds. Palladium-catalyzed hydrocarbonylative spirolactonization has emerged as a powerful method for constructing oxaspirolactones. researchgate.netscispace.comfigshare.comnih.gov This reaction involves the palladium-catalyzed carbonylation of an alkene followed by an intramolecular cyclization with a tethered hydroxyl group to form a spirolactone. While this method directly leads to a lactone rather than a ketone, the resulting spirolactone can be a valuable intermediate that could be further transformed into the desired 6-oxospiro[4.5]decane system.

The following table provides an overview of a relevant transition metal-catalyzed cyclization:

Reaction TypeSubstrateCatalyst SystemProduct TypeRef.
Pd-catalyzed Hydrocarbonylative SpirolactonizationHydroxycyclopropanolsPd(OAc)₂, OxidantOxaspirolactones nih.gov

Acid-mediated spiroketalization is a common and effective method for the formation of spiroketals. nih.gov This reaction involves the acid-catalyzed intramolecular reaction of a dihydroxy ketone or a similar precursor to form the spiroketal ring system. While this method is primarily used for the synthesis of spiroketals, it demonstrates the principle of intramolecular cyclization onto a ketone, which is a key step in many spiro[4.5]decane syntheses. The application of this strategy to form a carbocyclic spiro system would require a different, yet analogous, intramolecular cyclization pathway, such as an intramolecular aldol reaction from a suitable diketone precursor.

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes. northwestern.edu This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. nih.gov For the synthesis of the spiro[4.5]decane skeleton, a cyclopentane (B165970) derivative bearing two alkenyl chains at one of the ring carbons can be subjected to RCM to form the six-membered ring. The resulting spiro[4.5]decene can then be further functionalized to introduce the desired oxo and carbaldehyde groups. The versatility of RCM allows for the synthesis of a wide range of ring sizes and functionalized cyclic systems. psu.edunih.gov

The following table illustrates the general principle of RCM for ring formation:

Reaction TypeSubstrateCatalystProductRef.
Ring-Closing MetathesisAcyclic DieneGrubbs' CatalystCyclic Alkene northwestern.edu

Oxidative Rearrangements for Spirocycle Formation

Oxidative rearrangements offer a powerful tool for the construction of spirocyclic frameworks. One notable strategy involves an oxidative dearomatization-induced ring expansion of cyclobutanes to form functionalized spiro[4.5]decanes. researchgate.netthieme-connect.com This method provides a practical and mechanistically intriguing pathway to spiro[4.5]cyclohexadienones, which are versatile intermediates that can be further elaborated.

The key step in this process is the treatment of a phenol-containing cyclobutane (B1203170) precursor with a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA). This induces an oxidative dearomatization of the phenol (B47542) ring, which is followed by a rearrangement and expansion of the cyclobutane ring to form the spiro[4.5]decane core. This approach is valued for its efficiency and the ability to generate a variety of functionalized spirocycles. thieme-connect.com A comprehensive computational study has provided significant insight into the mechanism of this complex reaction. thieme-connect.com

Table 1: Oxidative Dearomatization-Induced Ring Expansion
Precursor TypeKey ReagentReaction TypeProduct CoreReference
Phenol-containing cyclobutanePIFA (Phenyliodine bis(trifluoroacetate))Oxidative Dearomatization / Ring ExpansionSpiro[4.5]cyclohexadienone thieme-connect.com

Photochemical Approaches (e.g., [2+2] Photocycloaddition)

Photochemical reactions, particularly [2+2] photocycloadditions, represent a significant strategy for constructing the cyclobutane rings that are often precursors to or part of more complex molecular architectures, including spirocycles. nih.gov This reaction involves the direct addition of two double bonds under photoirradiation to form a cyclobutane adduct. nsf.gov The process can be initiated through direct excitation or by using a photosensitizer that facilitates the reaction via triplet energy transfer. nih.gov

In the context of spiro[4.5]decane synthesis, an intramolecular [2+2] photocycloaddition can be a key step in forming the five-membered ring onto a pre-existing six-membered ring, or vice versa. The stereochemical outcome of the cycloaddition is a critical aspect, often influenced by the substitution pattern of the alkene partners and the reaction conditions. nsf.gov Visible-light-induced photoredox catalysis has also emerged as a mild and efficient method for promoting radical dearomative cyclization reactions to access spiro[4.5]decane systems. acs.org

Stereocontrol and Asymmetric Synthesis in 6-Oxospiro[4.5]decane Systems

Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Chiral Inducing Strategies

The asymmetric synthesis of spiro[4.5]decanes can be achieved through several key strategies that induce chirality.

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.govscielo.org.mx The auxiliary is attached to the achiral substrate, directing the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis for the construction of complex molecules. nih.govresearchgate.net For example, sulfur-based chiral auxiliaries derived from amino acids have demonstrated superior performance in many asymmetric transformations, including aldol and Michael additions. scielo.org.mx

Chiral Catalysts : A more efficient approach involves the use of a chiral catalyst, which can induce chirality in a substrate without being consumed in the reaction. youtube.com Metal-catalyzed asymmetric synthesis, in particular, has become a powerful tool. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. For instance, strongly acidic and confined imidodiphosphorimidate catalysts have been used to effectively control the stereo- and regioselectivity of spirocyclizing Diels-Alder reactions to give spiro[4.5]decanes with excellent enantioselectivity. nih.gov

Diastereoselective Synthesis of Spiro[4.5]decane Isomers

Diastereoselective synthesis focuses on the formation of a specific diastereomer when a compound has multiple stereocenters.

One powerful method for the diastereoselective synthesis of functionalized spiro[4.5]decanes is the Claisen rearrangement of 4-substituted bicyclic dihydropyrans. thieme-connect.comresearchgate.net This nih.govnih.gov-sigmatropic rearrangement is highly reliable for transmitting asymmetry and can proceed with excellent stereoselectivity. researchgate.net The rearrangement of a sterically congested dihydropyran, bearing the necessary substituents with the correct stereochemistry, can afford a fully functionalized spiro[4.5]decane in a single step and as a single diastereomer. researchgate.netnih.gov

Another highly effective strategy is the [3+2] cycloaddition . A recently developed method integrating photocatalysis and organic phosphoric acid catalysis allows for the synthesis of 2-amino-spiro[4.5]decane-6-ones with exceptionally high diastereoselectivity, achieving ratios of up to 99:1. mdpi.comresearchgate.net This approach is noted for its mild, metal-free conditions and high atom economy. mdpi.comresearchgate.net

Table 2: Comparison of Diastereoselective Methods for Spiro[4.5]decane Synthesis
MethodologyKey FeaturesReported DiastereoselectivityReference
Claisen RearrangementRearrangement of bicyclic dihydropyransExcellent, often a single diastereomer researchgate.netnih.gov
[3+2] CycloadditionCooperative photocatalysis and organocatalysisUp to 99:1 d.r. mdpi.comresearchgate.net

Functional Group Transformation and Derivatization at the C7-Carbaldehyde Position

The carbaldehyde group at the C7 position is a versatile functional handle that can be transformed into a wide array of other functionalities, enabling the synthesis of diverse analogues.

Chemical Modifications of the Aldehyde Moiety

The aldehyde group (–CHO) is highly reactive and susceptible to a variety of chemical transformations, providing access to numerous derivatives.

Oxidation : Aldehydes can be readily oxidized to the corresponding carboxylic acids (–COOH). britannica.com This transformation can be achieved using a range of oxidizing agents, from mild reagents to stronger ones. This conversion allows for the introduction of a carboxylic acid group, which can then participate in further reactions such as esterification or amidation.

Reduction : The reduction of the aldehyde group leads to a primary alcohol (–CH₂OH). britannica.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com The resulting primary alcohol can be used in subsequent reactions, such as ether formation or conversion to a leaving group for nucleophilic substitution.

Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes into alkenes (–CH=CR₂). wikipedia.orgmasterorganicchemistry.com The reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to replace the carbonyl oxygen with a carbon group. wikipedia.orglibretexts.org This reaction is highly valuable for carbon-carbon bond formation and allows for the extension of the carbon chain with the creation of a double bond, which can be further functionalized. masterorganicchemistry.com

Table 3: Key Transformations of the C7-Carbaldehyde Group
Reaction TypeReagent ClassResulting Functional GroupReference
OxidationOxidizing AgentsCarboxylic Acid (-COOH) britannica.com
ReductionReducing Agents (e.g., NaBH₄, LiAlH₄)Primary Alcohol (-CH₂OH) britannica.com
Wittig ReactionPhosphonium YlidesAlkene (-CH=CR₂) wikipedia.orgmasterorganicchemistry.com

Manipulation of the C6-Oxo Functionality

The presence of a ketone at the C6 position of the spiro[4.5]decane framework offers a valuable handle for further molecular elaboration, particularly for the introduction of a carbaldehyde group at the adjacent C7 position. This transformation, which results in a β-ketoaldehyde moiety, is a classic objective in organic synthesis and can be achieved through several established methodologies. The most common of these is the Claisen condensation, which involves the reaction of the ketone with a suitable formylating agent.

The general strategy for the formylation of a ketone like 6-oxospiro[4.5]decane involves the generation of an enolate under basic conditions, which then acts as a nucleophile, attacking an electrophilic one-carbon synthon. Ethyl formate (B1220265) is a frequently employed formylating agent in this context. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon (C7) of the ketone, facilitating the nucleophilic attack on the formyl ester. The resulting product, after acidic workup, is the desired β-ketoaldehyde, this compound.

The efficiency of this transformation is contingent on several factors, including the choice of base, solvent, and reaction temperature. The selection of a non-nucleophilic, sterically hindered base can be crucial to prevent undesired side reactions, such as self-condensation of the starting ketone. Anhydrous conditions are also imperative to avoid hydrolysis of the formylating agent and the enolate intermediate.

Below is an interactive data table summarizing typical conditions for the formylation of ketones, which are applicable to the synthesis of this compound.

Starting MaterialReagentsBaseSolventTemperature (°C)Yield (%)
6-Oxospiro[4.5]decaneEthyl formateSodium ethoxideEthanol25-5060-75
6-Oxospiro[4.5]decaneEthyl formateSodium hydrideTetrahydrofuran0-2565-80
6-Oxospiro[4.5]decaneMethyl formatePotassium tert-butoxidetert-Butanol2555-70

This data is representative of typical Claisen condensation reactions for the formylation of ketones and serves as a general guideline.

Novel Approaches in Oxaspiro[4.5]decane Synthesis (e.g., Iodocyclization)

The synthesis of oxaspiro[4.5]decane skeletons, which are structural analogues of carbocyclic spiro[4.5]decanes, has been the focus of significant research interest due to their prevalence in natural products with diverse biological activities. Among the innovative methods developed for their construction, iodocyclization has emerged as a powerful and versatile strategy. This approach relies on the electrophilic activation of an alkene by an iodine source, followed by the intramolecular capture of the resulting iodonium ion by a suitably positioned hydroxyl group to form a cyclic ether.

This methodology is particularly well-suited for the synthesis of oxaspiro[4.5]decanes from acyclic or monocyclic precursors containing both a cyclohexenyl (or related) moiety and a tethered alcohol. The reaction is typically initiated by an electrophilic iodine species, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a mild base to neutralize the hydrogen iodide produced during the reaction. The key step involves the attack of the hydroxyl group on the iodonium ion, which proceeds in a stereospecific manner, leading to the formation of the spirocyclic ether with a defined relative stereochemistry.

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. For the synthesis of oxaspiro[4.5]decanes, a precursor with a hydroxyl group positioned to allow for a 5-exo or 6-exo cyclization onto a cyclohexenyl ring would be ideal. The resulting product is an iodo-substituted oxaspiro[4.5]decane, where the iodine atom can be subsequently removed or utilized for further functionalization.

Hypervalent iodine reagents have also been employed to facilitate similar spirocyclizations. nih.gov These reagents can promote oxidative cyclizations of phenolic substrates to yield spirodienones, which are valuable intermediates in the synthesis of complex natural products. nih.gov

The table below outlines a representative example of an iodocyclization reaction to form an oxaspiro[4.5]decane system.

SubstrateIodine SourceSolventAdditiveProduct
1-(Cyclohex-1-en-1-yl)pent-4-en-1-olI₂DichloromethaneNaHCO₃Iodo-substituted oxaspiro[4.5]decane
4-(p-Methoxyphenyl)-1-alkyneIClDichloromethane-Spiro[4.5]trienone

This table illustrates the general conditions and components of an iodocyclization reaction for the formation of spirocyclic ethers.

Computational Chemistry and Theoretical Investigations of 6 Oxospiro 4.5 Decane 7 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and energetics of organic compounds like 6-oxospiro[4.5]decane-7-carbaldehyde. nih.govresearchgate.net

DFT calculations could be employed to determine the molecule's ground-state energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, would reveal the electron-rich and electron-deficient regions, highlighting the reactive sites. The negatively charged regions, likely around the carbonyl oxygen atoms of the ketone and aldehyde groups, would indicate susceptibility to electrophilic attack, while positively charged areas would be prone to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the LUMO would likely be localized on the carbonyl groups, indicating their electrophilic nature.

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated at B3LYP/6-31G(d,p) level)

Property Calculated Value
Ground State Energy -655.123 Hartree
Dipole Moment 3.45 Debye
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV

Conformational Analysis and Energy Minima Identification

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring and a cyclohexane (B81311) ring fused at a single carbon atom, can adopt various conformations. The cyclohexane ring typically exists in chair, boat, or twist-boat conformations, while the cyclopentane ring adopts envelope or twist forms. The presence of the oxo and carbaldehyde substituents introduces further complexity.

A systematic conformational analysis would be necessary to identify the most stable geometries, or energy minima, on the potential energy surface. This involves rotating the rotatable bonds and exploring the different ring puckering possibilities. Such an analysis can be performed using semiempirical methods or more accurate DFT calculations. cdnsciencepub.com The results would identify the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other low-energy conformers that might be relevant in chemical reactions. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Cyclohexane Ring Conformation Substituent Orientation Relative Energy (kcal/mol)
1 Chair Equatorial 0.00
2 Chair Axial 2.50

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govtandfonline.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and solving Newton's equations of motion for all atoms.

These simulations can reveal how the molecule's conformation changes over time, including ring flips and rotations of the carbaldehyde group. rsc.orgnih.gov MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as forming hydrogen bonds with solvent molecules. The trajectory from an MD simulation can be analyzed to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information on the stability of the molecule's conformation and the flexibility of its different parts, respectively.

Table 3: Hypothetical Parameters and Outputs of an MD Simulation for this compound

Parameter/Output Description
Simulation Time 100 nanoseconds
Solvent Water (TIP3P model)
Temperature 300 K
Average RMSD 1.5 Å (indicating conformational stability)

Reaction Pathway Analysis and Mechanistic Insights (e.g., Transition State Theory)

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction would be the nucleophilic addition to the aldehyde group. Using Transition State Theory, the reaction pathway can be mapped out by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. github.io

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. acs.orgnih.gov By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides a detailed understanding of the reaction's feasibility and kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Table 4: Hypothetical Energy Profile for a Nucleophilic Addition to this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

Theoretical Descriptors for Structural Features

Various theoretical descriptors can be calculated to quantify the structural features of this compound. While descriptors like Nucleus-Independent Chemical Shift (NICS) are used to assess aromaticity and are not applicable to this non-aromatic compound, other descriptors are highly relevant. quora.comallen.inchemistrysteps.com

For instance, calculated atomic charges (e.g., from Natural Bond Orbital analysis) can quantify the polarity of bonds and the partial charges on atoms, providing a more detailed picture of the molecule's electrostatic properties. Bond order analysis can be used to assess the strength of the chemical bonds within the molecule. Fukui functions can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack, complementing the insights from FMO analysis. These descriptors provide a quantitative basis for understanding the molecule's structure and reactivity.

Table 5: Hypothetical Calculated Descriptors for this compound

Descriptor Atom/Group Value
NBO Charge Aldehyde Carbonyl Carbon +0.45 e
NBO Charge Ketone Carbonyl Carbon +0.42 e

Reactivity and Transformational Chemistry of 6 Oxospiro 4.5 Decane 7 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C7 position of 6-Oxospiro[4.5]decane-7-carbaldehyde is a primary site for nucleophilic attack and oxidation. Due to steric accessibility and the inherent electrophilicity of the formyl proton, this group can selectively undergo a variety of transformations.

Standard aldehyde chemistries are readily applicable. For instance, reduction with mild hydride reagents such as sodium borohydride (B1222165) would be expected to selectively yield the corresponding primary alcohol, 7-(hydroxymethyl)-spiro[4.5]decan-6-one, leaving the ketone moiety intact. Conversely, oxidation using agents like potassium permanganate or Jones reagent would furnish the corresponding carboxylic acid, 6-oxospiro[4.5]decane-7-carboxylic acid.

Furthermore, the aldehyde can participate in olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds at the C7 position. It is also a suitable substrate for the formation of imines and enamines through condensation with primary and secondary amines, respectively, opening avenues for further functionalization.

Reactivity of the Ketone Moiety at C6

The ketone at the C6 position, while generally less reactive than the aldehyde, offers a secondary site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the adjacent spiro center and the C7 substituent.

Nucleophilic addition to the C6 ketone would require stronger nucleophiles or harsher reaction conditions compared to the aldehyde. For example, Grignard reagents or organolithium compounds could be employed to introduce alkyl or aryl groups at this position, leading to the formation of tertiary alcohols. The stereochemical outcome of such additions would be dictated by the approach of the nucleophile to the less hindered face of the carbonyl group.

The ketone can also be a target for reductions, although this would typically require more potent reducing agents like lithium aluminum hydride, which would likely also reduce the aldehyde if it has not been protected.

Cyclization and Ring Expansion/Contraction Reactions within the Spiro System

The bifunctional nature of this compound, with its β-ketoaldehyde arrangement, makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

Under basic or acidic conditions, the compound can undergo an intramolecular aldol (B89426) condensation. Deprotonation at the C8 position can lead to the formation of an enolate that can then attack the aldehyde carbonyl, resulting in the formation of a fused bicyclic system containing a hydroxyl group. Subsequent dehydration would yield a conjugated enone. The regioselectivity and stereoselectivity of this cyclization would be of significant interest in synthetic design.

Stereoselective Transformations of the Spiro[4.5]decane Core

The spiro[4.5]decane core of this compound presents a rigid framework that can direct the stereochemical outcome of reactions. The spirocyclic nature restricts conformational flexibility, allowing for facial selectivity in reactions involving the carbonyl groups.

For instance, stereoselective reduction of the ketone at C6 could be achieved using chiral reducing agents, leading to the formation of specific diastereomers of the corresponding alcohol. Similarly, the stereochemistry of nucleophilic additions to both the aldehyde and ketone can be influenced by the steric bulk of the reagents and the inherent chirality of the starting material if it is resolved into its enantiomers. The development of diastereoselective and enantioselective transformations of this scaffold is a key area of research for accessing chiral molecules with potential biological activity.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Spiro[4.5]decane Scaffold

The rigid and well-defined three-dimensional structure of the spiro[4.5]decane framework makes it an attractive scaffold for the design of new chiral ligands and catalysts for asymmetric synthesis. By introducing appropriate coordinating functional groups onto the this compound core, it is conceivable to develop novel reagents that can control the stereochemistry of a wide range of chemical reactions.

For example, conversion of the aldehyde and ketone functionalities into chiral diamines or diols could lead to the synthesis of bidentate ligands for transition metal catalysis. The steric environment created by the spirocyclic backbone could enforce a specific coordination geometry on the metal center, leading to high levels of enantioselectivity in catalytic processes such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The modular nature of the starting material allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands and catalysts.

Applications in Complex Chemical Synthesis and Medicinal Chemistry Scaffolds

Role as Key Intermediates in the Total Synthesis of Natural Products

The strategic importance of the functionalized spiro[4.5]decane core is prominently demonstrated in the total synthesis of several complex natural products. While the exact compound 6-Oxospiro[4.5]decane-7-carbaldehyde is a specific exemplar, its core structure and analogous functionalized derivatives are pivotal in constructing challenging molecular targets.

Acorone and Related Sesquiterpenes: The total synthesis of spiro[4.5]decane-containing sesquiterpenes, such as (-)-acorenone, highlights the utility of this structural framework. An efficient synthesis of (-)-acorenone, an optically active sesquiterpene, utilizes a photochemical [2+2] cycloaddition as a key step to form the spirocyclic carbon skeleton. Similarly, the total synthesis of other biologically significant axane sesquiterpenes, gleenol (B1239691) and axenol, has been achieved starting from a readily available, multi-functionalized spiro[4.5]decane intermediate. nih.gov A key strategy in these syntheses involves a Claisen rearrangement to construct the fully substituted spiro[4.5]decane core with high diastereoselectivity, which is then further elaborated to the final natural products. nih.govresearchgate.net

Pinnaic Acid Analogues: Pinnaic acid and the related marine alkaloid halichlorine are distinguished by a unique and highly functionalized 6-azaspiro[4.5]decane core. researchgate.netresearchgate.net Their potent biological activities have spurred significant interest in their total synthesis. Numerous synthetic strategies have been developed where the construction of the azaspiro[4.5]decane skeleton is the central challenge. researchgate.netrsc.org These syntheses often rely on creating a carbocyclic spiro[4.5]decane precursor which is then converted into the nitrogen-containing ring system, or by building the heterocyclic framework directly. The various asymmetric synthesis approaches underscore the importance of the spiro[4.5]decane unit as the foundational blueprint for accessing this class of marine natural products. rsc.org

Utility in Constructing Diverse Molecular Architectures

The spiro[4.5]decane skeleton is not limited to natural product synthesis; it is a foundational scaffold for creating a wide array of novel molecular structures with potential applications in materials science and medicinal chemistry. The inherent three-dimensionality of spirocycles is a highly desirable feature, offering an escape from the "flatland" of traditional aromatic scaffolds in drug design.

Modern synthetic methodologies have enabled the efficient construction of diverse spiro[4.5]decane derivatives. For example, domino reactions promoted by NaH have been developed to synthesize spiro[4.5]decane derivatives with high diastereoselectivity via a [4+2] cycloaddition. researchgate.net Furthermore, palladium-catalyzed reactions have been employed in the one-step synthesis of diazaspiro[4.5]decanes featuring exocyclic double bonds. rsc.org These methods demonstrate the capacity to rapidly build molecular complexity around the spiro[4.5]decane core. The development of photocatalytic and organocatalytic [3+2] cycloaddition reactions has also provided access to complex structures like 2-amino-spiro[4.5]decane-6-ones under mild, environmentally friendly conditions.

Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for interrogating biological systems. While the design of fluorescent probes often incorporates spirocyclic systems, such as in xanthene-based dyes like fluorescein (B123965) and rhodamine, to control their spectroscopic properties, the specific use of this compound or its direct carbocyclic derivatives in the synthesis of molecular probes for chemical biology is not extensively documented in available literature. The development of chemical probes typically relies on scaffolds that can be readily modified with reporter tags, affinity labels, and targeting moieties, a role for which versatile frameworks are continuously sought. scispace.com

Investigation of Spiro[4.5]decane Derivatives as Novel Scaffolds for Chemical Libraries

In the field of drug discovery, spirocyclic scaffolds are increasingly recognized for their ability to generate compound libraries with superior structural diversity and physicochemical properties. The spiro[4.5]decane framework is an exceptional tool in this regard, allowing for the precise three-dimensional positioning of functional groups to explore novel interactions with biological targets.

The development of therapeutics containing this core is expanding, with numerous spirocyclic drugs already on the market and many more showing promise in clinical and preclinical studies. The synthesis of libraries based on this scaffold is a key strategy. For instance, new molecules with a 1,4,8-triaza-spiro[4.5]decan-2-one framework have been designed and synthesized as potential inhibitors of the mitochondrial permeability transition pore, a target for treating ischaemia/reperfusion injury. This demonstrates the targeted application of spiro[4.5]decane-based libraries for specific disease-related pathways. The unique conformational constraints and novelty of the spiro[4.5]decane scaffold make it a valuable component in diversity-oriented synthesis, populating screening collections with unique chemical matter to identify new biological mechanisms of action and therapeutic leads. scispace.com

Future Directions and Emerging Research Avenues for 6 Oxospiro 4.5 Decane 7 Carbaldehyde Research

Advancements in Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. rsc.org For the synthesis of spiro[4.5]decane systems, including 6-Oxospiro[4.5]decane-7-carbaldehyde, future research will likely focus on methodologies that are both environmentally benign and highly efficient.

Recent studies have highlighted several promising green approaches for constructing spirocyclic compounds. These include multicomponent domino reactions that reduce the number of synthetic steps and waste generation, the use of non-toxic solvents like ethanol, and catalysis by ionic liquids. mdpi.com Microwave-assisted and ultrasonic-irradiated syntheses have also emerged as powerful tools, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.comnih.govrsc.orgtandfonline.com A key advantage of these methods is the potential for 100% atom conversion, a core tenet of green chemistry. mdpi.com

The development of metal-free and photocatalyst-free reactions is another critical frontier. For instance, a recently developed [3+2] cycloaddition reaction to synthesize 2-amino-spiro[4.5]decane-6-ones operates under mild conditions without metal catalysts, aligning perfectly with green chemistry principles. mdpi.com The efficiency of such reactions is often evaluated using green metrics like the E-factor, which quantifies waste, and mass intensity. rsc.org Future work on this compound will likely leverage these strategies to create more sustainable synthetic routes.

Green Synthesis ApproachKey FeaturesPotential Advantages for Spiro[4.5]decane SynthesisReference
Microwave-Assisted Domino ReactionUse of ionic liquid catalyst in ethanol; rapid heating.Reduced reaction times (e.g., from hours to minutes), high yields (up to 98%). mdpi.com
Ultrasonic IrradiationUse of organocatalysts or phase transfer catalysts; energy from sound waves.Short reaction times, high yields, simple work-up process. rsc.orgtandfonline.com
Synergistic Photocatalysis and OrganocatalysisMetal-free and photocatalyst-free conditions; high atom economy.Mild reaction conditions, high diastereoselectivity (up to 99:1), 100% atom conversion. mdpi.com
Organocatalysis with CO2 FixationMetal-free system using ambient CO2 to form spirocyclic carbonates.Excellent atom economy (100%), low E-Factor (~0.23), high conversion rates (up to 99%). rsc.org

Integration of Flow Chemistry Techniques for Scalable Production

While batch processing has traditionally dominated chemical synthesis, flow chemistry is emerging as a superior technology for the scalable and safe production of complex molecules. spirochem.com This technique involves pumping reactants through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. spirochem.com Its application to the synthesis of spirocyclic compounds, including derivatives of spiro[4.5]decane, represents a significant step towards efficient industrial-scale production. syrris.com

ParameterBatch ProcessingFlow ChemistryReference
ScalabilityOften requires re-optimization for larger scales.Linear scale-up by extending operation time or "numbering-up" parallel systems. spirochem.comalmacgroup.com
SafetyLarge volumes of reactants can pose significant risks.Small reaction volumes minimize risk; better control over exothermic reactions. spirochem.comsyrris.com
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. spirochem.com
EfficiencyCan result in lower yields and more side products.Often leads to higher yields, improved selectivity, and faster reaction times. syrris.comresearchgate.net
IntegrationMulti-step processes are sequential and time-consuming.Allows for the integration of multiple reaction and purification steps into a continuous sequence. spirochem.comsyrris.com

Chemoinformatics and Machine Learning in Spiro[4.5]decane Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is transforming molecular design and synthetic planning. nih.gov Chemoinformatics and machine learning (ML) are powerful tools that can accelerate the discovery of novel compounds and optimize their synthetic routes. nih.govmdpi.com For the spiro[4.5]decane class, these computational approaches can predict new derivatives with desirable properties and suggest the most efficient pathways for their synthesis, a process known as computer-assisted synthesis planning (CASP). nih.goviscientific.org

Exploration of Bio-inspired Synthetic Routes

Nature is a master chemist, producing an incredible diversity of complex molecules, many of which feature spirocyclic systems. nih.govthieme-connect.com Bio-inspired or biomimetic synthesis seeks to emulate nature's strategies in the laboratory to construct these intricate structures. nih.gov Many natural products containing the 1,6-dioxaspiro[4.5]decane ring system, a close relative of the 6-Oxospiro[4.5]decane core, have been identified, and their biological activity is often linked to this specific structural motif. researchgate.net

Future research into this compound could draw inspiration from the biosynthetic pathways of such natural products. researchgate.net This approach often involves key cyclization, rearrangement, or oxidative coupling steps that nature uses to form the spiro center. thieme-connect.combohrium.com For example, the total synthesis of the spiroindimicin family of natural products was achieved using a biomimetic strategy that included a one-pot, two-enzyme-catalyzed dimerization followed by a regioselective oxidative coupling to form the spiro ring system. bohrium.com Applying similar logic could lead to novel and efficient syntheses of spiro[4.5]decane derivatives, potentially yielding compounds with unique stereochemistry and biological activity. acs.org

Development of Advanced Catalytic Systems for Spiro[4.5]decane Functionalization

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The creation of the chiral quaternary carbon at the spiro center of a spiro[4.5]decane is a significant synthetic challenge that advanced catalytic systems are well-suited to address. acs.orgnih.gov Future research will undoubtedly focus on discovering and refining catalysts that can functionalize the spiro[4.5]decane skeleton with high levels of control.

A variety of catalytic strategies have proven effective for synthesizing spiro compounds. These include:

Transition-Metal Catalysis : Metals like palladium, rhodium, and gold are frequently used to catalyze cycloaddition and C-H activation reactions that form the spirocyclic framework. acs.orgresearchgate.netnih.gov For example, a palladium/norbornene-catalyzed C-H activation/arene dearomatization cascade has been developed to construct polycyclic scaffolds embedded with the spiro[4.5]decane core. nih.gov

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative that is often more environmentally friendly. rsc.org Chiral organocatalysts, such as those derived from phosphoric acids, thioureas, or squaramides, can induce high levels of enantioselectivity in the synthesis of spiro heterocycles. nih.gov

Synergistic Catalysis : Combining different catalytic modes, such as organocatalysis with transition-metal catalysis or photocatalysis, has emerged as a powerful strategy. mdpi.comnih.gov This approach can enable transformations that are not possible with a single catalyst system, leading to highly efficient and selective syntheses of complex spiro compounds. mdpi.comresearchgate.net

The continued development of these advanced catalytic systems will be crucial for synthesizing specific stereoisomers of this compound and for introducing further chemical diversity into its structure. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Oxospiro[4.5]decane-7-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with spirocyclic ketone precursors (e.g., 6-oxospiro[3.3]heptane derivatives) and employ aldehyde functionalization via oxidation or formylation reactions. Optimize catalysts (e.g., TEMPO/NaClO₂ for selective oxidation) and solvent systems (polar aprotic solvents like DMF) to enhance yield . Monitor intermediates via TLC and characterize products using 1H^1H-/13C^{13}C-NMR and IR spectroscopy. Document purity via HPLC (>95%) and adjust reaction time/temperature to mitigate side products (e.g., over-oxidation) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Spectroscopy : Use 1H^1H-NMR to confirm aldehyde proton resonance (~9.8–10.2 ppm) and 13C^{13}C-NMR for carbonyl carbons. IR spectroscopy validates C=O stretches (~1700–1750 cm⁻¹) .
  • Computational : Perform DFT calculations (B3LYP/6-31G*) to model spirocyclic strain and electron density distribution. Compare computed vs. experimental spectra to resolve ambiguities .

Q. What are the critical parameters for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store at 4°C (short-term) vs. –20°C (long-term) and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-vis light (300–800 nm) and track aldehyde oxidation using FTIR.
  • Humidity : Test hygroscopicity by equilibrating samples at 40–80% relative humidity. Report decomposition thresholds (e.g., >5% impurity over 30 days) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodological Answer : Apply multi-technique validation:

  • If NMR and IR data conflict (e.g., unexpected carbonyl shifts), re-examine sample purity (HPLC) and solvent effects. Use X-ray crystallography to unambiguously determine bond angles and confirm spirocyclic geometry .
  • Cross-reference with computational predictions (DFT) to identify artifacts (e.g., solvent interactions in NMR) .

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in nucleophilic additions?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved 1H^1H-NMR to track aldehyde consumption and intermediate formation.
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydration pathways.
  • Stereochemical Analysis : Employ chiral catalysts (e.g., proline derivatives) and analyze enantioselectivity via chiral HPLC .

Q. How can researchers address gaps in ecological and toxicological data for this compound?

  • Methodological Answer : Design tiered assessments:

  • Acute Toxicity : Use Daphnia magna assays (OECD 202) to determine LC₅₀ values.
  • Biodegradation : Apply OECD 301B tests (CO₂ evolution) to evaluate microbial breakdown.
  • Computational Predictions : Use QSAR models (e.g., ECOSAR) to estimate bioaccumulation potential. Publish negative results to clarify data limitations .

Data Presentation Guidelines

  • Raw Data : Include large datasets (e.g., NMR spectra, kinetic curves) in appendices, with processed data (normalized integrals, rate constants) in the main text .
  • Contradiction Analysis : Tabulate conflicting results (e.g., computational vs. experimental bond lengths) and propose methodological refinements (Table 1) .

Table 1 : Example Data Contradiction Analysis

ParameterExperimental ValueComputational ValueProposed Resolution
C=O Stretch (cm⁻¹)17251708Solvent correction in DFT
Spiro Angle (°)88.592.3X-ray crystallography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.